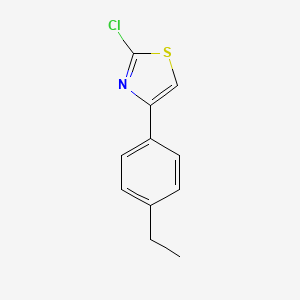
2-Chloro-4-(4-ethylphenyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(4-ethylphenyl)-1,3-thiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the 2-position and a 4-ethylphenyl group at the 4-position of the thiazole ring. It is used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethylphenyl isothiocyanate with α-chloroacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions, leading to the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography may also be employed.
化学反应分析
Types of Reactions
2-Chloro-4-(4-ethylphenyl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the thiazole ring is coupled with aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of 2-amino-4-(4-ethylphenyl)-1,3-thiazole.
Oxidation: Formation of this compound sulfoxide.
Reduction: Formation of 2-chloro-4-(4-ethylphenyl)-1,3-dihydrothiazole.
Coupling: Formation of various aryl or vinyl thiazole derivatives.
科学研究应用
2-Chloro-4-(4-ethylphenyl)-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The chlorine and ethylphenyl groups contribute to its binding affinity and specificity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its interaction with molecular targets.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-phenyl-1,3-thiazole
- 2-Chloro-4-(4-methylphenyl)-1,3-thiazole
- 2-Bromo-4-(4-ethylphenyl)-1,3-thiazole
Comparison
Compared to similar compounds, 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance lipophilicity, affecting its solubility and membrane permeability. The chlorine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
61323-78-2 |
|---|---|
分子式 |
C11H10ClNS |
分子量 |
223.72 g/mol |
IUPAC 名称 |
2-chloro-4-(4-ethylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H10ClNS/c1-2-8-3-5-9(6-4-8)10-7-14-11(12)13-10/h3-7H,2H2,1H3 |
InChI 键 |
ICGKCKOOMPIEIR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


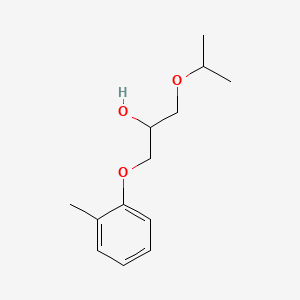
![N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine](/img/structure/B13796208.png)
![1-[2-(2-Thienyl)ethyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13796209.png)


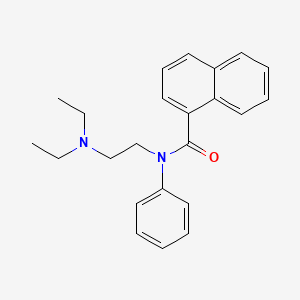
![Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester](/img/structure/B13796240.png)

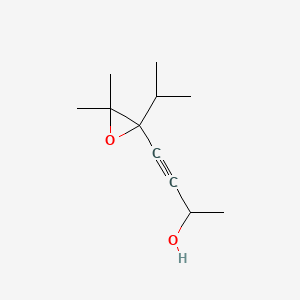
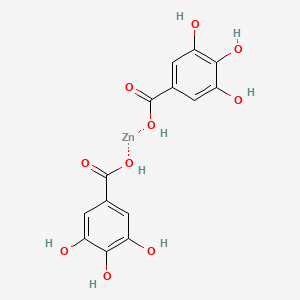

![Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]-](/img/structure/B13796261.png)
![N'-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13796267.png)

